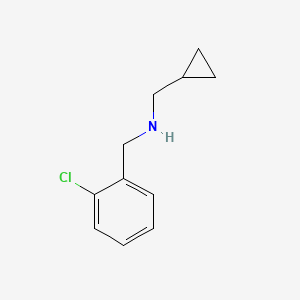![molecular formula C9H10ClNO3 B1414782 2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid CAS No. 108994-41-8](/img/structure/B1414782.png)
2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid
Overview
Description
2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 . It is also known by its IUPAC name, amino (5-chloro-2-methoxyphenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid is 1S/C9H10ClNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Metabolic Pathways and Metabolites
2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid is involved in various metabolic pathways. For instance, it has been identified as a metabolite in the in vivo metabolism of psychoactive substances in rats (Kanamori et al., 2002). The study found that the metabolic process leads to various forms of this compound, demonstrating its role in biochemical transformations.
Chemical Synthesis and Isolation
The compound also plays a role in the chemical synthesis and isolation of novel substances. For example, research has identified it as part of the synthesis of certain amino acids (Shimohigashi et al., 1976) and in the synthesis of herbicidal compounds (Hayashi, 1990). These applications demonstrate the compound's utility in creating new chemicals with potential practical uses.
Antimicrobial and Antimycobacterial Applications
Research also indicates the potential of 2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid derivatives in the field of antimicrobial and antimycobacterial agents. A study synthesized derivatives of this compound and found significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007). This suggests potential applications in the treatment of tuberculosis and related diseases.
Biological Activity and Drug Metabolism
The compound is also important in the study of drug metabolism and biological activity. For instance, its role as a metabolite in the metabolism of drugs like metoclopramide has been explored (Maurich et al., 1994). This type of research is crucial for understanding how drugs are processed in the body and for developing more effective pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid may interact with its targets through similar chemical reactions.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
For instance, safety information for a similar compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . These precautions indicate that environmental factors can indeed influence the compound’s action and stability.
properties
IUPAC Name |
2-(5-chloro-2-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKHKLNBVSWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
amine](/img/structure/B1414708.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)




![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)
